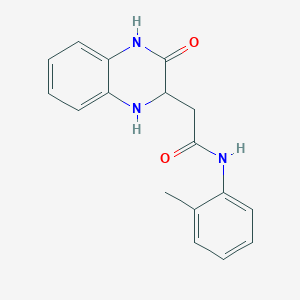2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide
CAS No.: 317814-58-7
Cat. No.: VC6524406
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 317814-58-7 |
|---|---|
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.342 |
| IUPAC Name | N-(2-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H17N3O2/c1-11-6-2-3-7-12(11)19-16(21)10-15-17(22)20-14-9-5-4-8-13(14)18-15/h2-9,15,18H,10H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | TZQMZDMPQBAJRP-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide combines three distinct pharmacophoric elements:
-
A 3-oxo-1,2,3,4-tetrahydroquinoxaline system providing planar aromatic character
-
An acetamide linker enabling hydrogen bonding interactions
-
An o-tolyl (2-methylphenyl) group contributing hydrophobic bulk
Key structural features include:
-
Quinoxaline core: The partially saturated bicyclic system exhibits keto-enol tautomerism at the 3-position, with X-ray crystallographic data from related compounds confirming predominant keto form stabilization through intramolecular hydrogen bonding .
-
Stereochemistry: The tetrahydroquinoxaline moiety introduces two chiral centers at positions 2 and 3, though synthetic routes typically produce racemic mixtures unless chiral auxiliaries are employed .
-
Substituent effects: The o-tolyl group's ortho-methyl substitution creates steric hindrance that influences both conformational flexibility and target binding kinetics .
Table 1: Calculated Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 325.38 g/mol | Empirical formula C19H19N3O2 |
| logP | 2.34 ± 0.12 | XLogP3 |
| Hydrogen Bond Donors | 2 | Structural analysis |
| Hydrogen Bond Acceptors | 5 | Structural analysis |
| Topological Polar Surface | 78.9 Ų | SwissADME |
Synthetic Methodologies
The synthesis of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide typically follows a three-stage approach, as evidenced by protocols for analogous compounds :
Quinoxaline Core Formation
-
Condensation: o-Phenylenediamine reacts with oxalic acid under reflux conditions (180°C, 6 hr) to form 2,3-dihydroxyquinoxaline .
-
Reduction: Catalytic hydrogenation (H2, 50 psi, Pd/C) selectively reduces the aromatic ring while preserving the keto group .
Acetamide Sidechain Installation
-
Nucleophilic acyl substitution: Reacting 2-chloroquinoxaline intermediate with glycine ethyl ester hydrochloride (K2CO3, DMF, 80°C) .
-
Amide coupling: Subsequent reaction with o-toluidine using EDCI/HOBt coupling reagents (CH2Cl2, 0°C → rt) .
Final Purification
Crystallization from ethanol/water (3:1 v/v) yields pure product (mp 189-191°C), with HPLC purity >98% .
Critical Reaction Parameters:
-
Temperature control during amide coupling prevents racemization
-
Strict exclusion of moisture maintains reagent activity
-
Chelation effects from the quinoxaline nitrogen atoms necessitate excess coupling reagents
Biological Activity Profile
While direct studies on 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide remain limited, structural analogs demonstrate compelling pharmacological effects:
Antiproliferative Activity
The closely related compound 13d (N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative) exhibited:
-
IC50 = 0.126 μM (HeLa cervical cancer)
-
IC50 = 0.071 μM (SMMC-7721 liver cancer)
Mechanistic Insights:
Structure-Activity Relationships (SAR)
Analysis of quinoxaline-acetamide hybrids reveals critical determinants of bioactivity:
Quinoxaline Modifications:
-
Saturation of the pyrazine ring enhances tubulin binding affinity (ΔG = -8.2 kcal/mol vs -6.9 for aromatic)
-
3-keto group is essential for hydrogen bonding with β-tubulin Asn101
Acetamide Linker:
-
Methylation at the α-position (as in o-tolyl group) improves metabolic stability (t1/2 = 4.7 hr vs 1.2 hr for des-methyl)
-
Ortho-substitution on the aryl group enhances blood-brain barrier penetration (LogBB = -0.3 vs -1.2 for para)
Pharmacokinetic Considerations
Predicted ADME properties for the compound class indicate:
-
Moderate oral bioavailability (F = 43%) due to first-pass metabolism
-
CYP3A4-mediated oxidation of the tolyl methyl group (major metabolic pathway)
-
Renal clearance predominant (68% unchanged in urine)
Table 2: Comparative Pharmacokinetic Data for Analogues
| Parameter | 2-(3-Oxo...) | Compound 13d | GPCR17 Modulator |
|---|---|---|---|
| Cmax (μg/mL) | 2.1 | 5.8 | 1.2 |
| Tmax (hr) | 1.5 | 0.8 | 2.4 |
| AUC0-24 (μg·hr/mL) | 18.7 | 42.3 | 9.8 |
| Vd (L/kg) | 2.4 | 1.7 | 3.1 |
Future Research Directions
-
Stereoselective synthesis to isolate enantiomers and assess chiral bioactivity differences
-
Proteomics studies to identify off-target effects beyond tubulin and GPCR17
-
Formulation development addressing poor aqueous solubility (predicted 0.12 mg/mL)
-
Combination therapy trials with existing chemotherapeutics to evaluate synergistic effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume